![molecular formula C8H12N2OS B1517513 3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol CAS No. 1095514-79-6](/img/structure/B1517513.png)
3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol
Übersicht
Beschreibung
“3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol” is a chemical compound with the molecular formula C8H12N2OS . It has a molecular weight of 184.26 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for “3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol” is 1S/C8H12N2OS/c9-7-6-10-3-2-8(7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound “3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A study by Fadda et al. (2016) explored the synthesis of novel sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups to assess their antimicrobial and antifungal activities. Compounds with these functionalities showed varying degrees of antimicrobial activity, with some demonstrating significant effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. This research underscores the potential of sulfanyl compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis and Synthesis Enhancement
Tayebi et al. (2011) utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the condensation of aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, leading to the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high yields. This highlights the role of sulfanyl-based compounds in facilitating efficient and environmentally friendly synthetic pathways (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Medicinal Chemistry and Drug Design
Research by Betti et al. (2019) focused on amino-3,5-dicyanopyridines, investigating their potential as adenosine receptor ligands with antineuropathic activity. The study found that certain derivatives act as mixed A1AR inverse agonists/A2A and A2B AR antagonists, showcasing the versatility of sulfanyl-containing pyridines in the development of novel therapeutic agents (Betti et al., 2019).
Anticancer Potential
Sun et al. (2016) evaluated CK0403, a sulfur-containing 9-anilinoacridine analogue, for its potency against breast cancer cell lines, demonstrating its effectiveness in inhibiting growth and inducing apoptosis. This study illustrates the potential anticancer applications of sulfanyl-based compounds in targeted therapies (Sun, Chen, Kwon, & Chen, 2016).
Antiseptic Properties
Jafarov et al. (2019) synthesized aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane and evaluated their antiseptic efficiency against bacteria and fungi. The results showed enhanced antimicrobial activity compared to currently used medical antiseptics, indicating the potential of sulfanyl compounds in antimicrobial applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-aminopyridin-4-yl)sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-7-6-10-3-2-8(7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTYFRPFRJIZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1SCCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1517432.png)
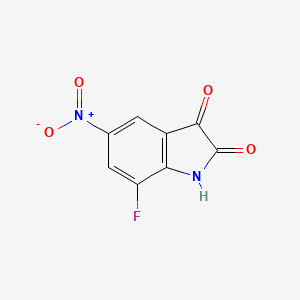
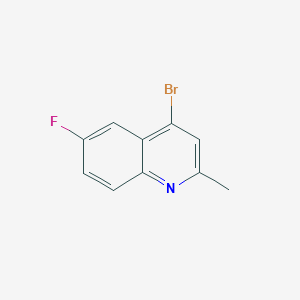
![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)
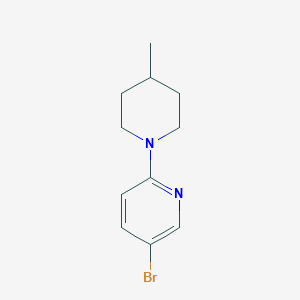
![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)
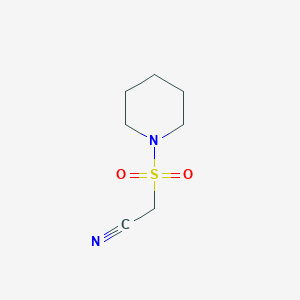
![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)
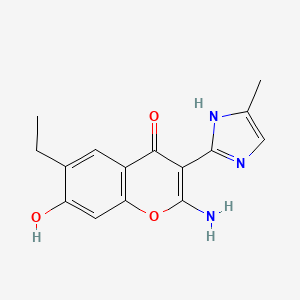

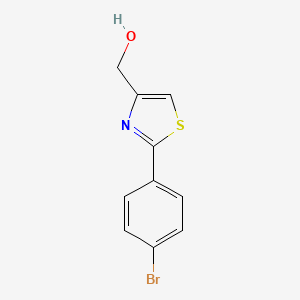
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)